molecular formula C8H10N2O3 B8025857 2-Ethoxy-3-methyl-5-nitropyridine

2-Ethoxy-3-methyl-5-nitropyridine

Cat. No.: B8025857
M. Wt: 182.18 g/mol
InChI Key: KPNCICPPUAUBOY-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methyl-5-nitropyridine (molecular formula: C₈H₁₀N₂O₃) is a nitro-substituted pyridine derivative characterized by an ethoxy group at position 2, a methyl group at position 3, and a nitro group at position 4. Nitropyridines are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity in substitution and coupling reactions .

Properties

IUPAC Name

2-ethoxy-3-methyl-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8-6(2)4-7(5-9-8)10(11)12/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNCICPPUAUBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-methyl-5-nitropyridine typically involves the nitration of 2-ethoxy-3-methylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-3-methyl-5-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong bases can lead to the formation of different substituted derivatives.

    Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Strong bases such as sodium hydride or potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction: 2-Ethoxy-3-methyl-5-aminopyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: 2-Ethoxy-3-carboxy-5-nitropyridine.

Scientific Research Applications

2-Ethoxy-3-methyl-5-nitropyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-methyl-5-nitropyridine depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the ethoxy and methyl groups can influence the compound’s lipophilicity and binding affinity to molecular targets.

Comparison with Similar Compounds

Structural and Electronic Effects

The table below compares key structural features and electronic properties of 2-ethoxy-3-methyl-5-nitropyridine with similar nitropyridine derivatives:

Compound Name Substituents (Positions) Molecular Formula Key Electronic Effects Reference
This compound 2-ethoxy, 3-methyl, 5-nitro C₈H₁₀N₂O₃ Ethoxy (electron-donating via resonance), nitro (electron-withdrawing) Inferred
2-Methoxy-3-methyl-5-nitropyridine 2-methoxy, 3-methyl, 5-nitro C₇H₈N₂O₃ Methoxy (less bulky than ethoxy; similar resonance effects)
2-Chloro-5-methyl-3-nitropyridine 2-chloro, 5-methyl, 3-nitro C₆H₅ClN₂O₂ Chloro (electron-withdrawing inductively), nitro at position 3 alters reactivity
2-Amino-3-methyl-5-nitropyridine 2-amino, 3-methyl, 5-nitro C₆H₇N₃O₂ Amino (strongly electron-donating), enhances basicity vs. ethoxy
2-Methoxy-5-nitropyridine 2-methoxy, 5-nitro C₆H₆N₂O₃ Lacks 3-methyl group; reduced steric hindrance

Key Observations :

  • Ethoxy vs.
  • Nitro Position : Moving the nitro group from position 5 (target compound) to 3 (e.g., 2-chloro-5-methyl-3-nitropyridine) alters the electron-deficient region, affecting sites for nucleophilic attack .
  • Substituent Electronic Profiles: Electron-donating groups (ethoxy, methoxy, amino) counteract the nitro group’s electron-withdrawing effects, modulating reactivity in electrophilic substitutions .

Spectroscopic and Physical Properties

  • NMR Trends :
    • The 3-methyl group in this compound would show upfield shifts in ¹H NMR (~1.5–2.5 ppm) compared to deshielded aromatic protons adjacent to nitro groups (~8.0–9.0 ppm, ).
    • Methoxy/ethoxy protons typically resonate at 3.5–4.5 ppm (¹H NMR) and 50–70 ppm (¹³C NMR), as seen in related compounds .
  • Melting Points :
    • Methyl and ethoxy groups generally lower melting points compared to nitro-dominated analogs. For example, 1-(2,4,6-trimethyl-5-nitropyridin-3-yl)ethan-1-one melts at 58–60°C (), while chloro derivatives (e.g., 2-chloro-5-methyl-3-nitropyridine) have higher melting points due to stronger intermolecular forces .

Biological Activity

2-Ethoxy-3-methyl-5-nitropyridine (EMNP) is a heterocyclic organic compound with significant biological activity, primarily due to its nitro group, which influences its chemical reactivity and interaction with biological systems. This article provides an overview of the biological activity of EMNP, including its synthesis, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Synthesis

EMNP has the molecular formula C8H10N2O3 and features a pyridine ring substituted with an ethoxy group at the 2-position, a methyl group at the 3-position, and a nitro group at the 5-position. The synthesis of EMNP typically involves the nitration of 2-ethoxy-3-methylpyridine using a mixture of concentrated nitric acid and sulfuric acid, ensuring selective introduction of the nitro group.

The biological activity of EMNP can be attributed to several mechanisms:

  • Enzyme Interaction : EMNP may act as a ligand for various enzymes, modulating their activity. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biomolecules.
  • Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. EMNP may exhibit similar effects by generating toxic intermediates upon reduction, which can bind to DNA and induce cell death .
  • Anti-inflammatory Effects : Compounds with nitro groups have been shown to influence inflammatory pathways. EMNP could potentially inhibit pro-inflammatory cytokines or enzymes like COX-2 .

Biological Activity Data

The following table summarizes key findings from research on the biological activity of EMNP and related compounds:

Activity Type Description Reference
AntimicrobialExhibits potential against various microorganisms through DNA interaction.
Anti-inflammatoryMay inhibit pro-inflammatory mediators and enzymes such as COX-2.
AntitumoralPotential use as a hypoxia-activated prodrug in cancer therapy.
Enzyme ModulationInteracts with enzymes affecting metabolic pathways.

Case Studies

  • Antimicrobial Activity : In studies examining nitro derivatives, compounds similar to EMNP have been shown to effectively combat bacterial infections by producing reactive species that damage bacterial DNA . This suggests that EMNP could be explored further for its potential in treating resistant bacterial strains.
  • Anti-inflammatory Research : Research indicates that nitro fatty acids exhibit cytoprotective effects and can modulate inflammatory responses by interacting with specific proteins involved in signaling pathways. EMNP's structure may allow it to exert similar effects, warranting investigation into its anti-inflammatory properties .
  • Cancer Treatment Potential : Nitro-containing compounds have been identified as promising candidates for cancer therapy due to their ability to target hypoxic tumor environments. EMNP's unique structure could enhance its efficacy as an anticancer agent .

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